molecular formula C19H24N2O3 B2781950 (3r,5r,7r,Z)-N'-(4-hydroxy-3-methoxybenzylidene)adamantane-1-carbohydrazide CAS No. 57277-70-0

(3r,5r,7r,Z)-N'-(4-hydroxy-3-methoxybenzylidene)adamantane-1-carbohydrazide

Cat. No. B2781950
CAS RN: 57277-70-0
M. Wt: 328.412
InChI Key: QQLDUAREXRIMNR-JAIQZWGSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3r,5r,7r,Z)-N'-(4-hydroxy-3-methoxybenzylidene)adamantane-1-carbohydrazide, also known as ADMH, is a synthetic compound that has gained attention in the scientific community for its potential therapeutic applications.

Mechanism Of Action

The mechanism of action of (3r,5r,7r,Z)-N'-(4-hydroxy-3-methoxybenzylidene)adamantane-1-carbohydrazide is not fully understood, but it is believed to involve the modulation of various signaling pathways involved in cell growth and survival. (3r,5r,7r,Z)-N'-(4-hydroxy-3-methoxybenzylidene)adamantane-1-carbohydrazide has been shown to inhibit the activity of certain enzymes, such as topoisomerase II and tyrosine kinase, which are involved in cancer cell proliferation. Additionally, (3r,5r,7r,Z)-N'-(4-hydroxy-3-methoxybenzylidene)adamantane-1-carbohydrazide has been demonstrated to activate various antioxidant and anti-inflammatory pathways in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
(3r,5r,7r,Z)-N'-(4-hydroxy-3-methoxybenzylidene)adamantane-1-carbohydrazide has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell proliferation, induction of apoptosis, and reduction of oxidative stress and inflammation in the brain. Moreover, (3r,5r,7r,Z)-N'-(4-hydroxy-3-methoxybenzylidene)adamantane-1-carbohydrazide has been demonstrated to have low toxicity in normal cells, indicating its potential as a safe and effective therapeutic agent.

Advantages And Limitations For Lab Experiments

(3r,5r,7r,Z)-N'-(4-hydroxy-3-methoxybenzylidene)adamantane-1-carbohydrazide has several advantages for lab experiments, including its ease of synthesis and low toxicity in normal cells. However, (3r,5r,7r,Z)-N'-(4-hydroxy-3-methoxybenzylidene)adamantane-1-carbohydrazide has some limitations, including its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for (3r,5r,7r,Z)-N'-(4-hydroxy-3-methoxybenzylidene)adamantane-1-carbohydrazide research, including the development of more efficient synthesis methods, the investigation of its potential therapeutic applications in other diseases, such as Alzheimer's disease and Parkinson's disease, and the exploration of its mechanism of action at the molecular level. Moreover, the development of (3r,5r,7r,Z)-N'-(4-hydroxy-3-methoxybenzylidene)adamantane-1-carbohydrazide derivatives with improved solubility and bioavailability may enhance its therapeutic potential.
In conclusion, (3r,5r,7r,Z)-N'-(4-hydroxy-3-methoxybenzylidene)adamantane-1-carbohydrazide is a synthetic compound that has shown promising results in preclinical studies for its potential therapeutic applications. Further research is needed to fully understand its mechanism of action and to explore its potential as a safe and effective therapeutic agent in the treatment of cancer and neurodegenerative diseases.

Synthesis Methods

(3r,5r,7r,Z)-N'-(4-hydroxy-3-methoxybenzylidene)adamantane-1-carbohydrazide can be synthesized through a multi-step process, which involves the reaction of adamantane-1-carbohydrazide with 4-hydroxy-3-methoxybenzaldehyde in the presence of a catalyst. The resulting product is purified through recrystallization and characterized using various spectroscopic techniques.

Scientific Research Applications

(3r,5r,7r,Z)-N'-(4-hydroxy-3-methoxybenzylidene)adamantane-1-carbohydrazide has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and neurodegenerative diseases. It has been shown to exhibit anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells. Moreover, (3r,5r,7r,Z)-N'-(4-hydroxy-3-methoxybenzylidene)adamantane-1-carbohydrazide has been demonstrated to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

N-[(Z)-(4-hydroxy-3-methoxyphenyl)methylideneamino]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3/c1-24-17-7-12(2-3-16(17)22)11-20-21-18(23)19-8-13-4-14(9-19)6-15(5-13)10-19/h2-3,7,11,13-15,22H,4-6,8-10H2,1H3,(H,21,23)/b20-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQLDUAREXRIMNR-JAIQZWGSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC(=O)C23CC4CC(C2)CC(C4)C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N\NC(=O)C23CC4CC(C2)CC(C4)C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 135788946

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.